1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole
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Overview
Description
1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole is a complex organic compound featuring a pyrrolidine ring fused with an imidazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and pyrrolidinyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: 1-Benzyl-2-methyl-4-amino-5-pyrrolidin-1-ylimidazole.
Substitution: Various benzyl-substituted derivatives depending on the substituent used.
Scientific Research Applications
1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 1-Benzyl-5-methylpyrrolidin-2-one
- 1-Benzyl-4-(chloromethyl)pyrrolidin-2-one
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives .
Uniqueness: 1-benzyl-2-methyl-4-nitro-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of both nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2-methyl-4-nitro-5-pyrrolidin-1-ylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-16-14(19(20)21)15(17-9-5-6-10-17)18(12)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHQKQYKHPKLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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